molecular formula C16H16BrNO3 B267875 N-benzyl-6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

N-benzyl-6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

Cat. No. B267875
M. Wt: 350.21 g/mol
InChI Key: FLYVDBOGXBTOMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N-benzyl-6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that N-benzyl-6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide exhibits potent anti-inflammatory and analgesic effects in animal models. It has also been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is its potent anti-inflammatory and analgesic activities, which make it a valuable tool for studying the mechanisms of inflammation and pain. However, its low solubility in water and other solvents can make it difficult to work with in the laboratory.

Future Directions

There are several potential future directions for the study of N-benzyl-6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. One area of interest is its potential use as a therapeutic agent for the treatment of Alzheimer's disease. Other potential future directions include the development of more efficient synthesis methods and the exploration of its potential applications in other fields of research, such as materials science and catalysis.

Synthesis Methods

N-benzyl-6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide can be synthesized through a multi-step process starting with the reaction of 2,5-dimethoxybenzaldehyde with 2-methyl-1,3-propanediol in the presence of a Lewis acid catalyst. This is followed by the reaction of the resulting product with bromine and then with sodium hydride to form the final compound.

Scientific Research Applications

N-benzyl-6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been studied for its potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry, where this compound has been found to exhibit potent anti-inflammatory and analgesic activities. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease.

properties

Product Name

N-benzyl-6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

Molecular Formula

C16H16BrNO3

Molecular Weight

350.21 g/mol

IUPAC Name

N-benzyl-2-bromo-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide

InChI

InChI=1S/C16H16BrNO3/c17-13-9-6-10-12(16(20)21-14(10)13)11(9)15(19)18-7-8-4-2-1-3-5-8/h1-5,9-14H,6-7H2,(H,18,19)

InChI Key

FLYVDBOGXBTOMP-UHFFFAOYSA-N

SMILES

C1C2C3C(C1C(C2OC3=O)Br)C(=O)NCC4=CC=CC=C4

Canonical SMILES

C1C2C3C(C1C(C2OC3=O)Br)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

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